![molecular formula C19H16FN5O3 B6507990 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-53-1](/img/structure/B6507990.png)
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a 1,2,3-triazole ring. The pyrimidine ring is substituted at position 3 by a phenyl ring which is further substituted by two methoxy groups. The triazole ring is substituted at position 6 by a phenyl ring which is further substituted by a fluorine atom .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions. The presence of electron-donating methoxy groups on the phenyl ring can activate the ring towards electrophilic substitution .Scientific Research Applications
Pharmaceutical Compositions
The compound is mentioned in a patent for pharmaceutical compositions suitable for oral administration . The patent discusses a pharmaceutical composition containing a similar compound, which suggests that our compound could also have potential applications in the development of new drugs or treatments.
Energetic Materials
A paper discusses the synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . While our compound is not directly mentioned, it shares a similar triazolo[4,5-d]pyrimidin core structure, suggesting potential applications in the field of energetic materials.
Cancer Treatment
Another paper mentions the evaluation of [1,2,4]triazolo[4,3-a]pyrazine derivatives against three cancer cell lines . Given the structural similarity, our compound could potentially be investigated for anti-cancer properties.
Surgical Implant Applications
“F1876-1311” is related to a standard specification for Polyetherketoneetherketoneketone (PEKEKK) Resins for Surgical Implant Applications . While it’s not clear how our compound is related, it’s possible that it could have applications in the development or processing of these resins.
Planning Applications
“AB00676671-01” is related to planning applications . It’s unclear how our compound is involved, but it could potentially be used in some aspect of the planning or approval process.
Benefits System
“SR-01000018465” and “SR-01000018465-1” appear to be related to the UK’s benefits system . These codes are used in the application process for certain benefits under the special rules for people with a terminal illness. It’s unclear how our compound is involved, but it could potentially be used in some aspect of the benefits application or assessment process.
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPTNJUTMFSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.